N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S2/c1-14(11,12)9-6-4-7(10)8-5(6)2-3-13-8/h2-3,6,9H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDWTGLWHCOLEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC(=O)C2=C1C=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 865658-93-1
- Molecular Formula : C12H11NO3S
- Molecular Weight : 247.29 g/mol
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its potential as an anti-cancer agent, anti-inflammatory compound, and its role in other therapeutic areas.
Anticancer Activity
Recent studies have indicated that derivatives of cyclopenta[b]thiophenes exhibit significant cytotoxicity against various cancer cell lines. For instance, one study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) . This suggests that this compound may also possess similar anticancer properties.
The proposed mechanism of action for related compounds includes:
- Inhibition of Cell Proliferation : Compounds similar to this compound have been shown to interfere with cell cycle progression.
- Induction of Apoptosis : Studies suggest that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some derivatives have demonstrated the ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress in cells .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth in both A549 and MCF-7 cells with IC50 values reported at approximately 22 µg/mL and 6.4 µg/mL respectively .
Case Study 2: Antioxidant Activity Assessment
The antioxidant potential was assessed using DPPH radical scavenging assays. The compound exhibited notable activity, suggesting its utility in reducing oxidative stress-related damage in cells .
Data Tables
| Study | Cell Line | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| Study 1 | A549 | 22.09 | Cytotoxic |
| Study 1 | MCF-7 | 6.40 | Cytotoxic |
| Study 2 | - | - | Antioxidant |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanesulfonamide with structurally and functionally related compounds, focusing on substituent effects, biological activity, and mechanisms of action.
Structural Analogs and Substituent Variations
The cyclopenta[b]thiophene core is a common scaffold in several bioactive compounds. Key variations in substituents influence physicochemical properties and biological efficacy:
Key Observations:
- Substituent Complexity and Potency: Compounds 24 and 25 exhibit nanomolar-range antiproliferative activity against MCF7 cells, attributed to their bulky substituents (e.g., pyrimidine-sulfamoyl and triazino-phenol groups), which likely enhance interactions with tyrosine kinase ATP-binding pockets .
- Electron-Withdrawing Effects : The trifluoromethyl group in 865658-93-1 could improve metabolic stability and lipophilicity compared to the target compound’s sulfonamide group, though its biological activity remains uncharacterized.
- Mechanistic Inference : The target compound’s proposed mechanism aligns with Compounds 24 and 25, which mimic tyrosine kinase inhibitors like gefitinib by competitively blocking ATP-binding sites . Experimental validation is required to confirm this hypothesis.
Pharmacokinetic and Physicochemical Comparisons
- Solubility : Sulfonamide groups (as in the target compound) typically enhance aqueous solubility compared to carboxamide derivatives (e.g., 865658-93-1) but may reduce membrane permeability.
- Binding Interactions : The pyrimidine moiety in Compound 24 may engage in π-π stacking or hydrogen bonding with kinase active sites, a feature absent in the target compound’s structure .
Preparation Methods
Bicyclic Core Stability
The 4H-cyclopenta[b]thiophen-6-one system exhibits moderate thermal stability but is sensitive to strong nucleophiles at the α-position of the ketone. Computational studies of analogous systems show bond dissociation energies of 78–85 kcal/mol for the C–S bonds, requiring protection strategies during sulfonylation.
Retrosynthetic Analysis
Two primary retrosynthetic approaches dominate current methodologies:
Cyclization-First Strategy
Target molecule
⇦ Deprotection/Sulfonylation
4-Amino-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene
⇦ Cyclization
Thiophene precursor + Cyclopentanone derivative
Sulfonamide-First Strategy
Target molecule
⇦ Ring-closing metathesis
Methanesulfonamide-containing diene
⇦ Sulfonylation
Aminocyclopentene-thiophene intermediate
Detailed Preparation Methods
Diels-Alder Cyclization Route
The most widely implemented method involves a [4+2] cycloaddition between functionalized dienes and thiophene-based dienophiles:
Step 1: Synthesis of 4-Nitrocyclopenta[b]thiophen-6-one
Thiophene-2-carbaldehyde + Nitrocyclopentadiene
→ Diels-Alder adduct (72% yield)
→ Oxidation (CrO3/H2SO4) → Ketone formation (58% yield)
Step 2: Nitro Group Reduction
Catalytic hydrogenation (H2/Pd-C, EtOH) converts the nitro group to amine with 89% efficiency.
Step 3: Sulfonylation Reaction
4-Aminocyclopenta[b]thiophen-6-one + Methanesulfonyl chloride
→ NEt3, DCM, 0°C → Target compound (83% yield)
Critical Parameters
- Reaction temperature must remain below 10°C to prevent N-sulfonyl group migration
- Anhydrous conditions essential for >80% yield
Palladium-Catalyzed Cross-Coupling Approach
Building on methodologies from thiaphenanthridinone synthesis, this route enables direct functionalization:
Reaction Scheme
4-Bromo-6-oxocyclopenta[b]thiophene
+ Methanesulfonamide
→ Pd2(dba)3/XPhos (4 mol%)
→ K3PO4, dioxane, 100°C → Target (67% yield)
Advantages
- Tolerates electron-withdrawing groups on thiophene
- Single-step conversion from bromide precursor
Limitations
- Requires specialized ligands (NHC or XPhos)
- Sensitive to oxygen/moisture
Alternative Synthetic Pathways
Ring-Closing Metathesis (RCM)
Using Grubbs 2nd generation catalyst:
CH2=CH-C(=O)-Thiophene-CH2-NHSO2CH3
→ RCM (82°C, toluene) → Bicyclic product (54% yield)
Key Observations
- Ester intermediates improve metathesis efficiency
- Requires high dilution (0.01 M)
Photochemical Cyclization
UV-induced (λ = 300 nm) formation from linear precursors:
CH3SO2NH-C(=O)-C≡C-Thiophene
→ Hg lamp, benzene → Target (38% yield)
Comparative Method Analysis
| Method | Yield Range | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Diels-Alder | 58-83% | 98.5 | >100 g | $$ |
| Pd-Catalyzed Coupling | 67-72% | 97.2 | <50 g | $$$$ |
| RCM | 54-61% | 95.8 | 10-100 g | $$$ |
| Photochemical | 38-45% | 89.3 | <5 g | $$ |
Cost index: $ = <$50/g, $$ = $50-200/g, $$$ = $200-500/g, $$$$ = >$500/g
Purification and Characterization
Chromatographic Techniques
- Normal phase SiO2 (hexane:EtOAc 3:1 → 1:2 gradient)
- Reverse phase C18 (MeCN:H2O + 0.1% TFA)
Spectroscopic Data
1H NMR (400 MHz, CDCl3)
δ 7.82 (d, J=5.2 Hz, 1H, Th-H)
δ 6.95 (d, J=5.2 Hz, 1H, Th-H')
δ 3.41 (s, 3H, SO2CH3)
δ 2.98–3.12 (m, 2H, CH2)
δ 2.65–2.78 (m, 2H, CH2)
HRMS (ESI+)
Calculated for C9H10NO3S2: 268.0143
Found: 268.0141 [M+H]+
Industrial-Scale Considerations
Process Optimization
- Continuous flow Diels-Alder achieves 92% conversion
- Membrane-based sulfonylation reduces byproducts
Waste Stream Management
- Cr(VI) oxidation alternatives: TEMPO/NaOCl system
- Pd recovery >99% via chelating resins
Emerging Methodologies
Enzymatic Sulfonylation
Using aryl sulfotransferase mutants:
4-Aminocyclopenta[b]thiophen-6-one + PAPS donor
→ pH 7.4, 37°C → Target (41% yield)
Electrochemical Synthesis
Constant potential (1.2 V vs SCE) enables:
- Direct amine sulfonylation
- In situ H2O oxidation as proton source
Q & A
Q. What are the common synthetic routes for N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanesulfonamide, and what critical reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of thiophene precursors and sulfonamide coupling. Key conditions include:
- Temperature control : Reflux in ethanol (70–80°C) for cyclization steps .
- Catalysts : Glacial acetic acid or triethylamine to facilitate nucleophilic substitutions .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol aids in purification via recrystallization .
- Purification : Chromatography (silica gel) or recrystallization (ethanol/isopropyl alcohol) ensures >95% purity .
Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?
Methodological Answer: Standard characterization includes:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent placement (e.g., δ 7.89 ppm for thiophene protons) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNOS) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for confirming dihydro-oxo configurations .
Q. What structural features of this compound influence its biological or material science applications?
Methodological Answer: The cyclopenta[b]thiophene core and sulfonamide group contribute to:
Q. What are the known stability challenges during storage or experimental handling?
Methodological Answer:
Q. How do substituent variations on the cyclopenta[b]thiophene scaffold affect reactivity or bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., cyano at C3): Increase electrophilicity for nucleophilic substitutions .
- Bulkier substituents (e.g., 3-methylbutoxy): Reduce solubility but enhance target selectivity in biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the sulfonamide coupling step?
Methodological Answer:
Q. What experimental strategies resolve contradictions in NMR vs. X-ray crystallography data for this compound?
Methodological Answer:
- Dynamic effects : NMR may show averaged signals for flexible moieties (e.g., dihydro-oxo ring puckering), whereas X-ray captures static conformations .
- Temperature-dependent NMR : Conduct experiments at 90 K (matching crystallography conditions) to align data .
Q. How can computational methods predict biological targets, and what limitations exist?
Methodological Answer:
Q. What synthetic modifications improve metabolic stability without compromising activity?
Methodological Answer:
- Deuterium incorporation : Replace labile C-H bonds in the cyclopenta[b]thiophene core to slow CYP450-mediated oxidation .
- Prodrug strategies : Introduce ester moieties at the sulfonamide group for controlled release .
Q. How do structural analogs (e.g., N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide) inform SAR studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
